Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl-
Description
Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl- (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a brominated pyridine derivative featuring an ethanamine backbone substituted with a dimethylamino group and a 2-bromo-4-pyridinyloxy moiety. While direct pharmacological data for this compound are absent in the evidence, structural analogs highlight its relevance in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-bromopyridin-4-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCJKBDUPKSWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl- typically involves the reaction of 2-bromo-4-pyridineol with N,N-dimethylethanolamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications across various fields:
Chemistry
- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various substitution reactions that can lead to derivatives with different functional groups.
Biology
- Biological Activity : Research indicates that this compound may interact with biological molecules, including enzymes and receptors. Studies are ongoing to evaluate its potential effects on cellular processes and its role in drug interactions .
Medicine
- Drug Development : Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl- is being investigated for its potential therapeutic applications. It may serve as a precursor in the synthesis of drugs targeting specific receptors involved in pain management and neurological disorders .
Industry
- Chemical Intermediates : The compound is utilized in the production of various industrial chemicals and intermediates, enhancing the efficiency of manufacturing processes due to its reactive nature .
Case Study 1: Drug Design
Recent studies have focused on optimizing pharmacological properties by modifying scaffolds related to Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl-. These modifications aim to enhance selectivity for opioid receptors while minimizing side effects associated with traditional analgesics .
Case Study 2: Biological Characterization
Another study evaluated the interaction of this compound with monoamine transporters, revealing potential implications for treating mood disorders through modulation of neurotransmitter levels .
Mechanism of Action
The mechanism of action of Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Key Analogs
Key Observations :
- Pyridine vs.
- Bromine Position : Bromine at the 2-position on pyridine (target) vs. para-bromophenyl () alters electronic effects and steric bulk.
- Functional Groups : Boronic esters () enable cross-coupling reactions, whereas diphenylethenyl groups () may enhance π-π stacking in biological systems.
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
Notes:
- The pyridine ring in the target compound may enhance water solubility compared to purely aromatic analogs .
- Bromine’s electronegativity could influence binding to receptors (e.g., serotonin or histamine targets) .
Analytical Characterization
- Chromatography : Reverse-phase HPLC (C18 columns) with UV detection (254 nm) is suitable, as used for brominated phenethylamines in .
- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 274.13 (target) vs. 292.19 () and 348.28 ().
- NMR : Distinct pyridine proton signals (δ 7.5–8.5 ppm) differentiate the target from benzene-based analogs (δ 6.5–7.5 ppm) .
Biological Activity
Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl- (commonly referred to as compound B), is a chemical entity that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanism of action, and relevant case studies while presenting data tables for clarity.
Chemical Structure and Synthesis
Compound B has the molecular formula and is characterized by the presence of a bromine atom attached to a pyridine ring, which significantly influences its reactivity and biological properties. The synthesis typically involves the reaction of 2-bromo-4-pyridineol with N,N-dimethylethanolamine under controlled conditions, often utilizing bases like sodium hydride or potassium carbonate to facilitate product formation.
The biological activity of compound B is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the pyridine moiety enhance its binding affinity to biomolecules, which can lead to diverse biological effects. Notably, it is hypothesized that compound B may act as a modulator of neurotransmitter systems due to structural similarities with known pharmacological agents.
Pharmacological Properties
Research indicates that compound B exhibits several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that it may influence serotonin receptor activity, potentially offering antidepressant effects.
- Neuroprotective Effects : The compound has been shown to exhibit neuroprotective properties in vitro, which could be beneficial in neurodegenerative conditions.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Study on Neuroprotective Effects :
A study conducted on neuronal cell lines demonstrated that treatment with compound B led to a significant reduction in apoptosis markers compared to control groups. This suggests a protective effect against neurotoxicity. -
Serotonin Receptor Modulation :
In another investigation focusing on serotonin receptors, compound B was found to selectively bind to the 5-HT_2A receptor subtype, indicating a potential role as an agonist or antagonist depending on the context of use. This selectivity could pave the way for developing targeted therapies for mood disorders . -
Synthetic Analogues :
Research into structural analogues of compound B has revealed that modifications can enhance or diminish biological activity. For instance, changing the substituents on the pyridine ring significantly affected receptor binding affinity and efficacy .
Comparison with Similar Compounds
To better understand the uniqueness of compound B, it can be compared with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(2-Bromo-4-pyridinyl)ethanamine | Lacks N,N-dimethyl group | Weaker interaction with serotonin receptors |
| 4-Bromo-2-(dimethylamino)pyridine | Contains dimethylamino group | Similar receptor activity but different selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
